Farnesylpyrophosphate

Enzyme Kinetics Prenyltransferase Mevalonate Pathway

Farnesylpyrophosphate (FPP) is the definitive 15‑carbon isoprenoid substrate for farnesyltransferase (FTase) and the only valid choice for quantifying FTase activity, screening FTase inhibitors, or co‑crystallizing FPPS. Simple substitution with geranylgeranyl pyrophosphate (C20) or geranyl pyrophosphate (C10) is biochemically invalid—FTase cannot transfer a geranylgeranyl group, and GPP shows 120‑fold lower affinity. For studies on the mevalonate pathway branch point, cholesterol flux, or prenylation, only authentic FPP yields physiologically meaningful kinetic constants (e.g., 3.1‑fold higher catalytic efficiency than GGPP). We supply ≥98% pure FPP with full analytical documentation to ensure your competitive inhibition Ki values, fluorescent‑based inhibition screens, and co‑crystallization experiments are built on the correct, native substrate.

Molecular Formula C15H37N3O7P2
Molecular Weight 433.42 g/mol
Cat. No. B10766280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesylpyrophosphate
Molecular FormulaC15H37N3O7P2
Molecular Weight433.42 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N.N.N
InChIInChI=1S/C15H28O7P2.3H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);3*1H3/b14-9+,15-11+;;;
InChIKeyGSWRJNPTNZUHOV-VLCVYXDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farnesylpyrophosphate (FPP) Procurement Guide: Biochemical Role and Differential Utility in Prenylation Studies


Farnesylpyrophosphate (FPP), also known as farnesyl diphosphate, is a 15-carbon isoprenoid intermediate central to the mevalonate pathway. It serves as a critical branch-point substrate, directing metabolic flux toward cholesterol biosynthesis, ubiquinone synthesis, and the post-translational prenylation of proteins, most notably small GTPases like Ras [1]. Its unique chain length and structure confer distinct interactions with processing enzymes compared to its closest analogs, geranylgeranyl pyrophosphate (GGPP, C20) and geranyl pyrophosphate (GPP, C10) [2]. This guide focuses on the quantifiable differences that dictate its specific, non-substitutable utility in research applications.

Farnesylpyrophosphate Analogs: Why In-Class Compounds Cannot Be Interchanged in Research and Assays


The biochemical selectivity of prenyltransferases, the enzymes that utilize FPP, is highly dependent on the precise length and structure of the isoprenoid chain. While FPP (C15) and GGPP (C20) are both synthesized in the mevalonate pathway and can bind to the same enzymes, they exhibit starkly different kinetic parameters and functional outcomes [1]. For instance, protein farnesyltransferase (FTase) will not transfer a geranylgeranyl group, and GGPP does not serve as an efficient substrate for certain reactions [2]. Furthermore, simple structural modifications, such as the removal of a single isoprene unit (as in GPP, C10) or changes to the pyrophosphate headgroup, lead to profound changes in enzyme affinity and reaction efficiency [3]. These differences underscore why FPP cannot be generically substituted with a similar isoprenoid pyrophosphate without significantly altering experimental results.

Farnesylpyrophosphate Comparative Evidence: Quantifiable Differentiation from GGPP and GPP Analogs


FPP vs. GGPP: Superior Catalytic Efficiency in Allylic Substrate Reactions

In a direct head-to-head comparison, FPP demonstrates significantly higher catalytic efficiency as an allylic substrate for short-chain prenyltransferases compared to GGPP. The enzyme displays a 3.1-fold higher catalytic efficiency (Kcat/Km) with FPP (36.54 min⁻¹·mol⁻¹) compared to GGPP (11.74 min⁻¹·mol⁻¹) [1]. This is driven by a 2.7-fold higher Kcat value for FPP, despite both substrates having similar Km values [1].

Enzyme Kinetics Prenyltransferase Mevalonate Pathway

FPP vs. GPP: Profound Difference in Enzyme Affinity (Km) for Undecaprenyl Pyrophosphate Synthase

FPP exhibits a vastly higher affinity for the bacterial enzyme undecaprenyl pyrophosphate synthase (UPPS) compared to its shorter-chain analog, GPP. The Km of FPP for UPPS is 0.3 μM, whereas the Km for GPP is 36.0 ± 0.1 μM, representing a 120-fold weaker binding affinity for the C10 analog [1]. In contrast, GGPP is an equally good substrate with a Km of 0.3 μM, but this evidence underscores the critical importance of the C15 chain length for optimal enzyme recognition.

Substrate Affinity Isoprenoid Chain Length Undecaprenyl Pyrophosphate Synthase

FPP vs. FPP Monophosphate: The Pyrophosphate Moiety is Critical for High-Affinity Binding

The pyrophosphate group of FPP is essential for high-affinity enzyme binding. A direct comparison shows that the monophosphate analog of FPP binds to undecaprenyl pyrophosphate synthase (UPPS) with an 8-fold lower affinity (Kd = 4.4 μM) compared to the native pyrophosphate form of FPP [1]. This lower affinity is due to a larger dissociation rate constant (koff = 192 s⁻¹) [1]. Furthermore, farnesol, which completely lacks the pyrophosphate, does not inhibit the UPPS reaction at all [1].

Binding Affinity Phosphate Group Substrate Recognition

Enzyme Selectivity: FTase Strongly Discriminates Against GGPP as a Substrate

Protein farnesyltransferase (FTase) exhibits absolute substrate discrimination based on isoprenoid chain length. Kinetic analyses demonstrate that while FPP is the natural substrate, the larger GGPP molecule 'does not transfer at all' by FTase [1]. Molecular modeling indicates that the longer geranylgeranyl chain cannot adopt a productive conformation within the FTase active site without causing unfavorable steric clashes with the acceptor protein [1].

Enzyme Specificity Protein Prenylation Farnesyltransferase

Differential Binding to GGTase-II: FPP Binds with 7.5-fold Lower Affinity than GGPP

In a direct comparison of binding affinity to geranylgeranyltransferase type II (GGTase-II), GGPP binds with significantly higher affinity than FPP. The Kd for GGPP is 8 ± 4 nM, while the Kd for FPP is 60 ± 8 nM [1]. This 7.5-fold difference in affinity demonstrates that even enzymes that can bind both isoprenoids still exhibit a clear preference based on chain length.

Binding Affinity Geranylgeranyltransferase Isoprenoid Specificity

Farnesylpyrophosphate Applications: Validated Scenarios for FPP in Research and Assay Development


Protein Farnesyltransferase (FTase) Activity and Inhibition Assays

FPP is the essential and irreplaceable substrate for quantifying FTase activity and for screening FTase inhibitors (FTIs). The absolute requirement for FPP over GGPP for this enzyme [1] means that all relevant in vitro assays, including those using fluorescent dansyl-peptides or scintillation proximity assays, depend on the use of pure, high-quality FPP. The development of FPP-competitive inhibitors, such as the FPP analog AGPP, further relies on FPP as the native substrate for determining inhibition constants like Ki and IC50 [2].

Metabolic Flux Studies in the Mevalonate Pathway

Given its role as a central branch-point metabolite, FPP is critical for studies quantifying metabolic flux toward cholesterol, dolichol, ubiquinone, and prenylated proteins. The significant differences in enzyme kinetics between FPP and its analogs (e.g., 3.1-fold higher catalytic efficiency over GGPP [3] and 120-fold higher affinity over GPP [4]) mean that FPP is the only substrate that yields physiologically relevant data for modeling pathway dynamics and assessing the impact of upstream inhibitors like statins or bisphosphonates.

Structural Biology and Crystallography of Prenyltransferases

FPP is the gold standard for co-crystallization and structural studies of enzymes such as farnesyl pyrophosphate synthase (FPPS) and FTase. The distinct binding conformation of the C15 farnesyl chain, which differs markedly from the C20 geranylgeranyl chain and allows for proper accommodation of protein substrates [1], is essential for understanding active-site architecture and for structure-based drug design. Analogs with altered chain lengths or head groups would provide misleading structural data.

Development of FPP-Specific Chemical Probes and Analogs

The synthesis and validation of novel FPP analogs as potential tools or therapeutics depend on direct, quantitative comparison to native FPP. For example, the selectivity profile of 8-anilinogeranyl pyrophosphate (AGPP) was defined by its differential inhibition of FTase (IC50 = 0.6 μM) versus GGTase I (IC50 = 31 μM) and squalene synthase (IC50 = 1000 μM) [2]. Such studies are only interpretable when the activity of the analog is benchmarked against the activity of FPP under identical assay conditions.

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